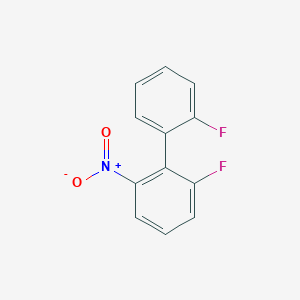

2,2'-Difluoro-6-nitrobiphenyl

Description

Properties

Molecular Formula |

C12H7F2NO2 |

|---|---|

Molecular Weight |

235.19 g/mol |

IUPAC Name |

1-fluoro-2-(2-fluorophenyl)-3-nitrobenzene |

InChI |

InChI=1S/C12H7F2NO2/c13-9-5-2-1-4-8(9)12-10(14)6-3-7-11(12)15(16)17/h1-7H |

InChI Key |

VVSNMUNFUDFEIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC=C2F)[N+](=O)[O-])F |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Electronic and Reactivity Profiles

Electron-Withdrawing vs. Electron-Donating Effects :

- The nitro group in this compound strongly deactivates the aromatic ring, directing electrophilic substitution to meta/para positions. In contrast, methoxy groups in 2,2'-difluoro-3,3'-dimethoxybiphenyl donate electrons via resonance, increasing ring reactivity toward electrophiles .

- Fluorine at the 2-position exerts -I effects but can donate electrons via +R in ortho/para positions, creating a nuanced electronic landscape .

- This contrasts with polyphenolic systems (e.g., tebrophen in ), where hydroxyl groups enable hydrogen bonding, enhancing solubility but reducing thermal stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,2'-difluoro-6-nitrobiphenyl, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of biphenyl derivatives like this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or nitration of pre-functionalized biphenyls. For fluorinated analogs, careful control of temperature and stoichiometry is critical due to the electron-withdrawing nature of fluorine, which can hinder nitration. For example, nitration of 2,2'-difluorobiphenyl using mixed HNO₃/H₂SO₄ at 0–5°C may minimize side reactions like over-nitration. Yields can be optimized by monitoring reaction progress via TLC or HPLC .

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish positional isomers in fluorinated nitrobiphenyls?

- Methodological Answer :

- ¹⁹F NMR : Fluorine atoms in different positions (ortho vs. para to nitro groups) exhibit distinct chemical shifts due to varying electronic environments. For example, fluorine adjacent to a nitro group may show deshielding (δ ≈ -110 ppm vs. -120 ppm for non-adjacent F).

- IR Spectroscopy : The nitro group’s asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) frequencies can shift based on fluorine’s inductive effects.

- Data Table :

| Position of F | ¹⁹F NMR Shift (ppm) | IR NO₂ Stretching (cm⁻¹) |

|---|---|---|

| Ortho to NO₂ | -110 to -115 | 1525–1535 |

| Para to NO₂ | -118 to -123 | 1340–1355 |

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitroaromatics are potential mutagens; use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., NOx gases).

- Storage : Store in airtight containers at -20°C to prevent degradation. Refer to GHS hazard codes for nitro compounds (e.g., H302: Harmful if swallowed) .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the electrochemical reduction of this compound?

- Methodological Answer : The nitro group’s reduction potential (Ep) in fluorinated biphenyls shifts with solvent dielectric constant (ε). In polar aprotic solvents (e.g., DMF, ε ≈ 37), Ep becomes more negative (~-0.8 V vs. SCE) due to stabilization of the nitro anion intermediate. Fluorine’s electron-withdrawing effect further lowers Ep compared to non-fluorinated analogs. Cyclic voltammetry in varying solvents (DMF, acetonitrile, THF) can quantify these trends. Data contradictions may arise from competing protonation pathways in protic solvents .

Q. What strategies resolve contradictions in reported thermal stability data for fluorinated nitrobiphenyls?

- Methodological Answer : Discrepancies in decomposition temperatures (Td) may stem from impurities or measurement techniques (e.g., DSC vs. TGA). To reconcile:

Purification : Recrystallize the compound from ethanol/water mixtures to remove nitroso byproducts.

Standardized Testing : Conduct simultaneous DSC-TGA under inert gas (N₂) at 10°C/min.

Comparative Analysis : Cross-validate with computational thermochemistry (e.g., Gaussian DFT for ΔH decomposition). For this compound, expect Td ≈ 220–240°C if pure .

Q. How can mechanistic studies differentiate between radical vs. ionic pathways in the photodegradation of this compound?

- Methodological Answer :

- Radical Traps : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to reaction mixtures. A significant reduction in degradation rate supports radical intermediates.

- Isotopic Labeling : Use ¹⁸O-labeled H₂O to track hydroxylation products (HPLC-MS). Ionic pathways favor nitro-to-nitrite isomerization, while radical routes produce hydroxylated biphenyls.

- Kinetic Isotope Effect (KIE) : Compare degradation rates in H₂O vs. D₂O. KIE > 2 suggests proton-coupled electron transfer (radical mechanism) .

Data Contradiction Analysis

Q. Why do computational and experimental dipole moments differ for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects omitted in gas-phase DFT calculations. To address:

Solvent Correction : Use the COSMO-RS model to simulate solvent interactions (e.g., chloroform vs. DMSO).

Experimental Validation : Measure dipole moments via dielectric spectroscopy in dilute solutions. For example, experimental values in benzene (ε ≈ 2.3) should align closely with gas-phase computations (~3.5 D), while polar solvents may increase observed dipoles (~4.2 D) .

Research Design Considerations

Q. What controls are essential when studying the catalytic hydrogenation of this compound to avoid over-reduction?

- Methodological Answer :

- Catalyst Selection : Use Pd/C (5% wt.) instead of PtO₂ to minimize C-F bond cleavage.

- Pressure/Temperature : Maintain H₂ pressure ≤ 3 atm and T ≤ 50°C. Monitor reaction progress via in-situ FTIR to halt at the amine stage.

- Additives : Introduce pyridine to poison acidic sites on the catalyst, preventing defluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.